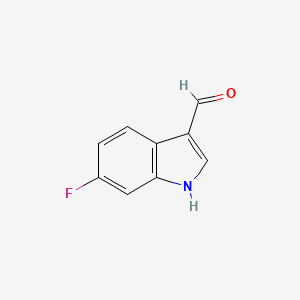

6-Fluoroindole-3-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96903. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCYUOSLRVAKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294524 | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2795-41-7 | |

| Record name | 2795-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoroindole-3-carboxaldehyde

Introduction: 6-Fluoroindole-3-carboxaldehyde is a fluorinated indole derivative that serves as a crucial and versatile building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom on the indole ring significantly influences the molecule's electronic properties, enhancing its reactivity and metabolic stability, making it a valuable scaffold in drug discovery.[1] Its aldehyde functional group provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of complex heterocyclic systems.[1] This document provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| IUPAC Name | 6-fluoro-1H-indole-3-carbaldehyde | [2] |

| Synonyms | 6-Fluoroindole-3-aldehyde, 6-Fluoro-1H-indole-3-carboxaldehyde | [1][3] |

| CAS Number | 2795-41-7 | [2][4] |

| Molecular Formula | C₉H₆FNO | [2][5] |

| Molecular Weight | 163.15 g/mol | [2][6] |

| Monoisotopic Mass | 163.043341977 Da | [2][5] |

| Appearance | Yellow crystalline powder / Yellow to Orange Solid | [1][6] |

| Melting Point | 170-176 °C | [1] |

| Boiling Point (Predicted) | 342.4 ± 22.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in methanol. | [6][8] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store in a freezer (-20°C) or at 0-8°C. Keep container tightly closed in a dry, well-ventilated place. | [1][6] |

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the formylation of 6-fluoroindole, typically via a Vilsmeier-Haack reaction.[9] This reaction uses a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[10][11]

The following protocol is a representative procedure for the synthesis of this compound.[8]

-

Vilsmeier Reagent Formation:

-

To a flask containing N,N-dimethylformamide (3 mL), slowly add oxalyl chloride (0.3 mL) dropwise under stirring conditions while maintaining the temperature at 0 °C using an ice bath.

-

Continue stirring the reaction mixture at 0 °C for 1 hour to ensure the complete formation of the electrophilic chloroiminium ion (Vilsmeier reagent).

-

-

Electrophilic Aromatic Substitution:

-

Dissolve 6-fluoroindole (4 mmol) in N,N-dimethylformamide (1.5 mL).

-

Slowly add the 6-fluoroindole solution dropwise to the pre-formed Vilsmeier reagent.

-

Allow the reaction system to warm to room temperature and stir for 5 hours. The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position.[9]

-

-

Hydrolysis and Work-up:

-

Upon reaction completion, add 2 N sodium hydroxide solution (2 mL) to the mixture.

-

Heat the mixture to 100 °C and maintain for 10 minutes to hydrolyze the iminium intermediate to the final aldehyde product.

-

Cool the reaction solution to room temperature.

-

-

Extraction and Purification:

-

Extract the product from the aqueous mixture using ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash sequentially with water and saturated brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography using an eluent of ethyl acetate/petroleum ether (3:1, v/v) to obtain pure 6-fluoroindole-3-carbaldehyde.[8]

-

Spectroscopic and Analytical Data

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase and can be used as an additional identifier in mass spectrometry-based workflows.

| Adduct Ion | m/z (mass/charge) | Predicted CCS (Ų) | Source(s) |

| [M+H]⁺ | 164.05061 | 127.7 | [5] |

| [M+Na]⁺ | 186.03255 | 139.5 | [5] |

| [M-H]⁻ | 162.03605 | 129.4 | [5] |

| [M+NH₄]⁺ | 181.07715 | 149.9 | [5] |

| [M]⁺ | 163.04278 | 127.8 | [5] |

Reactivity and Applications in Drug Development

This compound is a valuable intermediate primarily due to its dual reactivity: the indole core and the aldehyde group.[1] The fluorine atom at the C6 position modifies the electronic properties of the indole ring, influencing its reactivity and imparting favorable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability, to derivative compounds.[1][12]

Key Applications:

-

Pharmaceutical Development: It is a key starting material for synthesizing a variety of therapeutic agents. Researchers have utilized it in the development of novel anti-cancer and anti-inflammatory drugs.[1] The broader class of indole-3-carboxaldehyde derivatives has shown a wide range of biological activities, including anti-bacterial, anti-fungal, and anti-HIV properties.[13]

-

Organic Synthesis: The aldehyde group is readily transformed into other functional groups or used in condensation reactions (e.g., Aldol, Knoevenagel) to build more complex molecular architectures.[13] This makes it an essential building block for creating libraries of compounds for high-throughput screening.

-

Other Applications: The compound also serves as an intermediate in the synthesis of agrochemicals and fluorescent dyes.[1]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-fluoroindole-3-aldehyde; 6-fluoro-indole-3-carboxaldehyde; 6-fluoroindole-3-carbaldehyde; this compound; 6-fluoro-1H-indole-3-carboxaldehyde; this compound | Chemrio [chemrio.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. PubChemLite - this compound (C9H6FNO) [pubchemlite.lcsb.uni.lu]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. This compound | 2795-41-7 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoroindole-3-carboxaldehyde

CAS Number: 2795-41-7

This technical guide provides a comprehensive overview of 6-Fluoroindole-3-carboxaldehyde, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2795-41-7 | [1][2] |

| Molecular Formula | C₉H₆FNO | [1][2] |

| Molecular Weight | 163.15 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 170-176 °C | [2] |

| Solubility | Soluble in methanol. | [3] |

| IUPAC Name | 6-fluoro-1H-indole-3-carbaldehyde | [1] |

| InChI Key | CWCYUOSLRVAKQZ-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC2=C(C=C1F)NC=C2C=O | [1] |

Table 2: Spectral Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Experimental data not readily available in the searched literature. | |

| ¹³C NMR | Experimental data not readily available in the searched literature. | |

| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available on PubChem, originating from patent CN108329249A. | [1] |

| Predicted Mass Spectrometry | [M+H]⁺: 164.05061 m/z, [M+Na]⁺: 186.03255 m/z, [M-H]⁻: 162.03605 m/z | [5] |

Synthesis of this compound

The most common method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Fluoroindole

This protocol is a representative procedure adapted from general Vilsmeier-Haack reaction methodologies for indoles.[8][9] Researchers should optimize conditions for their specific setup.

Materials:

-

6-Fluoroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. Maintain the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 6-fluoroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the temperature remains low. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the mixture is basic. This will precipitate the crude product. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the final product as a yellow crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of this compound.

References

- 1. This compound | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 98% | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C9H6FNO) [pubchemlite.lcsb.uni.lu]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 6-Fluoroindole-3-carboxaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole-3-carboxaldehyde is a key heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom at the 6-position of the indole scaffold imparts unique physicochemical properties, significantly enhancing its potential as a precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications, particularly in the development of novel therapeutics.

Core Physical and Chemical Properties

This compound is a yellow crystalline powder. Its core properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆FNO | |

| Molecular Weight | 163.15 g/mol | |

| Appearance | Yellow crystalline powder | |

| Melting Point | 170-176 °C | |

| Solubility | Soluble in methanol. | |

| Storage Conditions | Store at 0-8°C or in a freezer (-20°C). Keep container tightly closed in a cool, dry, and well-ventilated place. |

Table 2: Identification and Spectroscopic Data

| Identifier/Spectrum | Data | Reference(s) |

| CAS Number | 2795-41-7 | |

| PubChem CID | 262903 | |

| ¹H NMR (DMSO-d₆) | Predicted: δ ~12.3 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.3 (s, 1H, H2), 7.8-7.2 (m, 3H, Ar-H). (Note: Experimental data not explicitly found in searches; prediction is based on general indole-3-carboxaldehyde spectra.) | |

| ¹³C NMR (DMSO-d₆) | Predicted: δ ~185 (CHO), 138-110 (aromatic carbons). (Note: Experimental data not explicitly found in searches; prediction is based on general indole-3-carboxaldehyde spectra.) | |

| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3100-3000 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1600-1450 (C=C aromatic stretch), ~1100 (C-F stretch). (Note: Specific experimental spectrum not found; peaks are characteristic for the functional groups present.) | |

| Mass Spectrometry (EI) | Predicted m/z: 163 (M+), 162 (M-H)+, 134 (M-CHO)+. (Note: Experimental fragmentation pattern not detailed in searches; prediction based on typical fragmentation of indole aldehydes.) |

Reactivity and Chemical Profile

The chemical behavior of this compound is primarily dictated by the indole nucleus and the aldehyde functional group.

-

Indole Nucleus: The indole ring system is electron-rich, making it susceptible to electrophilic substitution. The fluorine atom at the 6-position is an electron-withdrawing group, which can influence the regioselectivity of further substitutions on the benzene ring.

-

Aldehyde Group: The aldehyde at the 3-position is a versatile functional handle for a variety of chemical transformations. It readily undergoes:

-

Oxidation to the corresponding carboxylic acid (6-fluoroindole-3-carboxylic acid).

-

Reduction to the alcohol (6-fluoroindol-3-yl)methanol.

-

Condensation reactions with amines to form Schiff bases (imines) and with active methylene compounds in reactions like the Knoevenagel condensation.

-

Wittig reaction to form alkenes.

-

This reactivity makes this compound an important intermediate for the synthesis of more complex molecules with diverse functionalities.

Experimental Protocols: Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of 6-fluoroindole.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

-

6-Fluoroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Sodium hydroxide (NaOH) solution (e.g., 2 N)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous N,N-dimethylformamide (3 mL).

-

Cool the flask in an ice bath.

-

Slowly add oxalyl chloride (0.3 mL) or phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring.

-

Stir the reaction mixture at 0 °C for 1 hour. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

-

-

Formylation of 6-Fluoroindole:

-

Dissolve 6-fluoroindole (4 mmol) in a minimal amount of anhydrous N,N-dimethylformamide (1.5 mL).

-

Add the 6-fluoroindole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Work-up:

-

Upon completion of the reaction, carefully add 2 N sodium hydroxide solution (2 mL) to the reaction mixture.

-

Heat the mixture to 100 °C and maintain for 10 minutes to ensure complete hydrolysis of the intermediate iminium salt.

-

Cool the reaction mixture to room temperature.

-

-

Extraction and Purification:

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system, such as ethyl acetate/petroleum ether (e.g., 3:1 v/v), to yield pure this compound.

-

Applications in Drug Discovery and Development

The 6-fluoroindole moiety is a privileged scaffold in medicinal chemistry due to the ability of the fluorine atom to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a crucial starting material for the synthesis of various therapeutic agents.

Anti-Cancer Agents

Derivatives of 6-fluoroindole have shown significant promise as anti-cancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

-

Kinase Inhibitors: Several 6-fluoroindole-based compounds have been developed as potent inhibitors of protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in various cancer therapies.

-

Tubulin Polymerization Inhibitors: Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Certain molecules containing the 6-fluoroindole scaffold have been shown to inhibit tubulin polymerization, making them attractive candidates for anti-cancer drug development.

-

Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: TDO is an enzyme that plays a role in creating an immunosuppressive tumor microenvironment. A 6-fluoroindole-based compound has been identified as a potent TDO inhibitor, suggesting its potential in cancer immunotherapy.

Diagram: Potential Signaling Pathways Targeted by 6-Fluoroindole Derivatives in Cancer

Caption: Potential mechanisms of action for anti-cancer 6-fluoroindole derivatives.

Anti-Inflammatory Agents

The indole nucleus is also a core component of many compounds with anti-inflammatory properties. While specific studies on this compound are limited, indole derivatives are known to modulate inflammatory pathways, such as the NF-κB signaling cascade, which is a central regulator of the inflammatory response. The development of novel anti-inflammatory drugs from this scaffold is an active area of research.

Conclusion

This compound is a versatile and valuable compound for chemical and pharmaceutical research. Its unique combination of a reactive aldehyde group and a fluorinated indole core provides a powerful platform for the synthesis of complex molecules with significant biological activity. The information and protocols provided in this guide are intended to support researchers in harnessing the full potential of this important chemical intermediate in their scientific endeavors.

An In-depth Technical Guide to 6-Fluoroindole-3-carboxaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoroindole-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. The strategic introduction of a fluorine atom onto the indole scaffold significantly modulates the physicochemical and biological properties of its derivatives, making it a molecule of high interest in the development of novel therapeutics. This document details its chemical structure, established synthesis protocols, comparative quantitative data, and its role as a precursor to potent biological agents.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring an indole ring system substituted with a fluorine atom at the 6-position and a formyl (aldehyde) group at the 3-position. The presence of the electron-withdrawing fluorine atom and the aldehyde group influences the molecule's reactivity and biological interactions.

Chemical Structure:

Table 1: Physicochemical and Identification Properties [1][2]

| Property | Value |

| IUPAC Name | 6-fluoro-1H-indole-3-carbaldehyde |

| Synonyms | 6-Fluoroindole-3-aldehyde, 6-Fluoro-1H-indole-3-carboxaldehyde |

| CAS Number | 2795-41-7 |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 170-176 °C |

| Solubility | Soluble in methanol |

| Purity | ≥ 98% (by HPLC) |

| SMILES | C1=CC2=C(C=C1F)NC=C2C=O |

| InChI Key | CWCYUOSLRVAKQZ-UHFFFAOYSA-N |

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, in this case, 6-fluoroindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

The general workflow for this synthesis is outlined below:

Comparative Synthesis Data

The choice of activating agent in the Vilsmeier-Haack reaction can influence reaction conditions and yield. While specific yield data for the formylation of 6-fluoroindole is not widely published, data from analogous reactions with other halogenated indoles provide a strong basis for comparison.

Table 2: Comparison of Vilsmeier-Haack Synthesis Methods

| Parameter | Method 1: POCl₃ / DMF | Method 2: Oxalyl Chloride / DMF[3] |

| Starting Material | 6-Halo-2-methylaniline* | 6-Fluoroindole |

| Activating Agent | Phosphorus oxychloride (POCl₃) | Oxalyl chloride ((COCl)₂) |

| Reaction Temp. | 0 °C to 85-90 °C | 0 °C to Room Temperature |

| Reaction Time | 6-9 hours | 6 hours |

| Reported Yield | 91-93% (for 6-chloro/6-bromo analogues)[4] | High (not specified quantitatively) |

| Workup | Basification (e.g., Na₂CO₃), filtration | Basification (NaOH), extraction, chromatography |

Note: The synthesis described in the patent starts from the corresponding aniline to first form the indole ring and then formylate it in a one-pot or sequential process.

Detailed Experimental Protocols

Protocol 1: Synthesis via Oxalyl Chloride and DMF [3]

This protocol details the formylation of 6-fluoroindole.

-

Vilsmeier Reagent Preparation: Slowly add oxalyl chloride (0.3 mL) dropwise to cooled (0 °C, ice bath) N,N-dimethylformamide (3 mL) under constant stirring. Stir the mixture at 0 °C for 1 hour.

-

Addition of Substrate: Dissolve 6-fluoroindole (4 mmol) in N,N-dimethylformamide (1.5 mL). Add this solution dropwise to the Vilsmeier reagent mixture prepared in step 1.

-

Reaction: Allow the reaction system to warm to room temperature and stir for 5 hours.

-

Workup and Hydrolysis: Upon completion, add 2 N sodium hydroxide solution (2 mL) and heat the mixture to 100 °C for 10 minutes to hydrolyze the iminium intermediate.

-

Extraction: Cool the reaction solution and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic phases and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (eluent: ethyl acetate/petroleum ether, 3:1 v/v) to obtain pure this compound.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate for the synthesis of more complex bioactive molecules.[5] Its derivatives have shown significant promise as potent inhibitors of key targets in oncology and other therapeutic areas.[6]

Targeting Cancer Signaling Pathways

The 6-fluoroindole scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[6] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 6-fluoroindole have been developed to target several critical cancer-related pathways.

-

Receptor Tyrosine Kinases (RTKs): These include EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth, proliferation, and angiogenesis.[6][7]

-

Intracellular Kinase Cascades: This includes the PI3K/AKT and RAF/MEK/ERK pathways, which are downstream of RTKs and control cell survival and proliferation.[8]

-

Tubulin Polymerization: Some 6-fluoroindole derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis, a mechanism similar to classic chemotherapy drugs like vinca alkaloids.[6]

-

Immuno-oncology Targets: Tryptophan 2,3-Dioxygenase (TDO) is an enzyme that helps create an immunosuppressive tumor microenvironment. A 6-fluoroindole-based compound has been identified as a potent TDO inhibitor, highlighting its potential in cancer immunotherapy.[6]

The diagram below illustrates the major signaling pathways in cancer that are targeted by inhibitors derived from the 6-fluoroindole scaffold.

Conclusion

This compound is a high-value chemical intermediate with a straightforward and efficient synthesis via the Vilsmeier-Haack reaction. Its true potential is realized in its role as a foundational scaffold for a new generation of targeted therapeutics, particularly in oncology. The unique properties conferred by the 6-fluoro substitution enable the development of potent and selective inhibitors of critical disease pathways. This guide provides the essential structural, synthetic, and applicative information for researchers and drug development professionals working to leverage this versatile molecule in their discovery programs.

References

- 1. PubChemLite - this compound (C9H6FNO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2795-41-7 [chemicalbook.com]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

Biological Activity of 6-Fluoroindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom into the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. Specifically, the 6-fluoroindole moiety has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 6-fluoroindole derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of 6-fluoroindole have demonstrated significant potential as anticancer agents, primarily through the inhibition of key proteins involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[1]

Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers.[1] Several 6-fluoroindole-based compounds have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[1][2]

Table 1: Anticancer Activity of 6-Fluoroindole Derivatives (Kinase Inhibition)

| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |

| 16 | EGFR | - | - | [2] |

| SRC | - | 0.002027 ± 0.000404 | [2] |

Note: Specific IC50 values for compound 16 against EGFR were not provided in the search results, though it is described as a dual inhibitor.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs.[1] Certain molecules containing the 6-fluoroindole scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Table 2: Anticancer Activity of 6-Fluoroindole Derivatives (Cytotoxicity)

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Indole Derivatives | HT-29 (colon cancer) | <10 | [2] |

| MDA-MB-231 (breast cancer) | <10 | [2] | |

| HEK-293 (normal) | 56 to 138 | [2] |

Antimicrobial Activity

6-Fluoroindole and its derivatives have shown promising activity against a range of microbial pathogens, including bacteria and mycobacteria.

Antibacterial Activity

The antimicrobial effects of 6-fluoroindole derivatives have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of 6-Fluoroindole Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | 74.0 | [3][4][5] |

| 6-FABA | Mycobacterium tuberculosis | 5 | [6] |

| Benzohydrazide Derivatives (e.g., 20-31, 33, 34, 36, 38, 39) | Mycobacterium tuberculosis | 0.625 - 6.25 | [6] |

| 6-fluoroindole | Serratia marcescens | - | [7] |

Note: The MIC for 6-fluoroindole against S. marcescens was mentioned as being determined, but the specific value was not provided in the search result.

Neurological Activity

The indole nucleus is a common feature in many neuroactive compounds.[1] The 6-fluoroindole scaffold has been incorporated into molecules targeting serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions.

Serotonin Receptor Binding

Derivatives of 6-fluoroindole have been investigated as ligands for various serotonin (5-HT) receptor subtypes. The binding affinity is often expressed as the inhibitor constant (Ki).

Table 4: Neurological Activity of 6-Fluoroindole Derivatives (Serotonin Receptor Binding)

Quantitative Ki values for specific 6-fluoroindole derivatives were not available in the provided search results. Research in this area is ongoing.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9][10]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 6-fluoroindole derivatives in complete medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.[11][12][13][14]

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

Black 96-well microtiter plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin reaction mix containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter. Prepare serial dilutions of the 6-fluoroindole derivatives and control compounds.

-

Assay Setup: Pre-warm the fluorescence plate reader to 37°C. Add the test compounds, controls, or vehicle to the appropriate wells of the 96-well plate.

-

Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

-

Fluorescence Measurement: Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) at regular intervals (e.g., every minute) for a defined period (e.g., 60-90 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. From these curves, determine parameters such as the maximum polymerization rate (Vmax) and the steady-state polymer mass. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18][19]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)

-

6-fluoroindole derivative stock solutions

-

Positive control antibiotic

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the 6-fluoroindole derivatives and the positive control antibiotic in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Confirmation (Optional): The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

dot

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-fluoroindole derivatives.

Tubulin Polymerization Dynamics

dot

Caption: Inhibition of tubulin polymerization by 6-fluoroindole derivatives.

Serotonin Receptor Signaling (5-HT1A Example)

dot

Caption: Modulation of 5-HT1A receptor signaling by 6-fluoroindole derivatives.

References

- 1. researchhub.com [researchhub.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. maxanim.com [maxanim.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. protocols.io [protocols.io]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. benchchem.com [benchchem.com]

6-Fluoroindole-3-carboxaldehyde: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroindole-3-carboxaldehyde, a fluorinated derivative of the tryptophan metabolite indole-3-carboxaldehyde (I3A), is a synthetic compound with significant potential in pharmaceutical development, particularly in the realms of anti-inflammatory and anti-cancer therapies. While direct studies on the mechanism of action of this compound are limited, extensive research on its parent compound, I3A, provides a strong foundation for understanding its biological activities. This technical guide synthesizes the available information to propose a primary mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and its downstream consequences, including the modulation of inflammatory responses. This document details the putative signaling cascades, provides hypothetical quantitative data, and outlines relevant experimental protocols to guide future research.

Introduction

Indole derivatives are a class of heterocyclic compounds that play crucial roles in various biological processes. This compound is an important raw material and intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and biological activity.[3] Although research has highlighted its utility as a building block in the development of novel therapeutic agents, a detailed understanding of its mechanism of action at the molecular level is still emerging.[4][5]

This guide will explore the probable core mechanism of action of this compound, drawing heavily on the well-documented activities of indole-3-carboxaldehyde (I3A). The central hypothesis is that this compound functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immune responses and maintaining cellular homeostasis.[6][7]

Proposed Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

The primary proposed mechanism of action for this compound is the activation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus and regulates the expression of a wide array of genes.[1][4][8]

The Canonical AhR Signaling Pathway

The activation of the AhR pathway by a ligand such as this compound is proposed to follow a series of well-defined steps:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[4] this compound is presumed to enter the cell and bind to the ligand-binding pocket of the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and exposure of a nuclear localization signal.[4]

-

Dimerization and DNA Binding: Once in the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[1]

-

Gene Transcription: This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1, as well as the AhR repressor (AhRR), which creates a negative feedback loop.[1][6]

Anti-Inflammatory Effects via AhR Activation

A significant consequence of AhR activation by indole derivatives is the modulation of inflammatory pathways. This is likely a key aspect of the mechanism of action of this compound.

Downregulation of Pro-Inflammatory Signaling

Research on I3A has demonstrated that AhR activation can suppress pro-inflammatory signaling cascades, particularly the Toll-like receptor 4 (TLR4) pathway. TLR4 activation by lipopolysaccharide (LPS) triggers a downstream cascade involving MyD88, leading to the activation of NF-κB and the p38 MAPK pathway, culminating in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. AhR activation is thought to interfere with this pathway, leading to a reduction in the inflammatory response.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Studies on I3A suggest that it can inhibit the activation of the NLRP3 inflammasome, a mechanism likely shared by its fluorinated analog. This inhibition is thought to be mediated, at least in part, through the activation of AhR.

Quantitative Data (Hypothetical)

As direct experimental data for this compound is not yet available, the following table presents hypothetical quantitative data based on the known activities of I3A and the potential enhancing effects of fluorination. This data should be a starting point for experimental validation.

| Assay | Parameter | Hypothetical Value for this compound | Reference Compound (I3A) |

| AhR Activation Assay | EC50 | 5 µM | 15 µM |

| CYP1A1 Induction Assay | EC50 | 2 µM | 8 µM |

| LPS-induced TNF-α Secretion | IC50 | 10 µM | 30 µM |

| NLRP3 Inflammasome Activation | IC50 | 12 µM | 40 µM |

Experimental Protocols

To investigate the proposed mechanism of action of this compound, the following experimental protocols are recommended.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines the ability of a compound to activate the AhR signaling pathway, typically using a reporter gene assay.

Workflow:

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells, stably transfected with a plasmid containing a luciferase reporter gene under the control of an XRE-containing promoter, are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., TCDD) are included.

-

Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

-

Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase assay reagent is added. The luminescence is measured using a luminometer.

-

Data Analysis: The luminescence values are normalized to the vehicle control, and the EC50 value is calculated using a suitable dose-response curve fitting software.

NLRP3 Inflammasome Activation Assay

This protocol is designed to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Workflow:

Methodology:

-

Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Priming: Differentiated macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Treatment: The cells are then treated with various concentrations of this compound for 1 hour.

-

Activation: The NLRP3 inflammasome is activated by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1 hour.

-

Supernatant Collection and ELISA: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IL-1β concentrations are normalized to the control (LPS + activator), and the IC50 value for the inhibition of NLRP3 inflammasome activation is calculated.

Conclusion

While direct experimental evidence is still needed, the existing literature on indole-3-carboxaldehyde strongly suggests that this compound exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor. This activation leads to a cascade of downstream events, most notably the suppression of pro-inflammatory signaling pathways such as the TLR4/NF-κB/p38 and NLRP3 inflammasome pathways. The addition of a fluorine atom is hypothesized to enhance the potency and metabolic stability of the compound, making it a promising candidate for further investigation in the development of novel anti-inflammatory and immunomodulatory therapies. The experimental protocols outlined in this guide provide a clear roadmap for validating this proposed mechanism of action and quantifying the biological activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6-Fluoroindole-3-carboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoroindole-3-carboxaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (CAS No. 2795-41-7) is a yellow crystalline powder with a molecular formula of C₉H₆FNO and a molecular weight of 163.15 g/mol .[1][3] Its structure, featuring an indole ring substituted with a fluorine atom and a carboxaldehyde group, makes it a valuable building block in medicinal chemistry. The fluorine substitution can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter for its use in synthesis, purification, formulation, and biological screening.

Qualitative Solubility

Multiple sources indicate that this compound is soluble in methanol.[1][2][4] However, for broader applications, understanding its solubility in a wider range of organic solvents is essential. Based on the principle of "like dissolves like," it is expected that this relatively polar molecule will exhibit better solubility in polar organic solvents. The parent compound, indole-3-carboxaldehyde, is readily soluble in ethanol and slightly soluble in cold water, while showing limited solubility in non-polar solvents like hexane and toluene.[5][6] This suggests a similar trend for its fluorinated analog.

Quantitative Solubility Data

| Solvent | Molarity (mol/L) at 25°C | Grams/Liter (g/L) at 25°C | Notes |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Chloroform | |||

| Ethyl Acetate | |||

| Tetrahydrofuran (THF) | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Toluene | |||

| Hexane |

Experimental Protocol for Determining Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[7][8] This method is considered the gold standard for its reliability.

4.1. Materials

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mol/L or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a foundational understanding and a practical framework for researchers to determine the solubility of this compound in various organic solvents. The experimental data generated will be invaluable for the continued development and application of this important chemical intermediate.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 2795-41-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 2795-41-7 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectral Analysis of 6-Fluoroindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 6-Fluoroindole-3-carboxaldehyde (C₉H₆FNO), a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] This document details the available spectral data (NMR, IR, MS) and provides experimental protocols for its synthesis and analysis.

Core Spectral Data

The following tables summarize the key spectral data for this compound.

Mass Spectrometry (MS) Data

Mass spectrometry analysis provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.05061 |

| [M+Na]⁺ | 186.03255 |

| [M-H]⁻ | 162.03605 |

| [M+NH₄]⁺ | 181.07715 |

| [M+K]⁺ | 202.00649 |

| [M]⁺ | 163.04278 |

Data sourced from predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data for 1-ethyl-6-fluoro-1H-indole-3-carbaldehyde in CDCl₃ (400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.96 | s | - |

| H-5 or H-7 | 8.29 – 8.19 | m | - |

| H-2 | 7.74 | s | - |

| H-5 or H-7 | 7.07 | s | - |

| H-4 | 7.05 | s | - |

| N-CH₂ | 4.18 | q | 7.3 |

| N-CH₂CH₃ | 1.54 | t | 7.3 |

Note: The assignments for the aromatic protons at positions 4, 5, and 7 are tentative without further 2D NMR analysis.

Infrared (IR) Spectroscopy Data

Specific experimental IR data for this compound is not publicly available. However, based on the functional groups present (indole N-H, aromatic C-H, C=O of the aldehyde, and C-F), the following characteristic absorption bands can be anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400-3200 | Medium, broad |

| Aromatic C-H Stretch | 3100-3000 | Medium to weak |

| Aldehyde C-H Stretch | 2850-2750 | Medium to weak (often two bands) |

| C=O Stretch (Aldehyde) | 1700-1680 | Strong |

| C=C Stretch (Aromatic) | 1620-1450 | Medium to weak |

| C-F Stretch | 1250-1000 | Strong |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles.[2][3][4][5][6]

Materials:

-

6-Fluoroindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution (2 N)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring to form the Vilsmeier reagent.

-

Dissolve 6-fluoroindole in a minimal amount of DMF.

-

Add the 6-fluoroindole solution dropwise to the Vilsmeier reagent mixture.

-

Allow the reaction to stir at room temperature for several hours.

-

Upon completion, quench the reaction by the careful addition of a 2 N sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Spectral Data Acquisition Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7][8] Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: For GC-MS analysis, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the gas chromatograph.[11][12]

-

Data Acquisition: Use electron ionization (EI) at 70 eV. The mass analyzer will separate the resulting ions based on their mass-to-charge ratio.

Caption: General workflow for spectral data acquisition.

Biological Context and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in defined biological signaling pathways. However, indole derivatives, in general, are known to play significant roles in various biological processes. For instance, indole-3-carboxaldehyde and its derivatives are precursors for a range of bioactive compounds and have been investigated for their potential as antibacterial, antiviral, antifungal, and antioxidant agents.[13] They are also known to be involved in the biosynthesis of indolic secondary metabolites in plants, which play a role in defense mechanisms.[14] Further research is required to elucidate the specific biological targets and pathways of this compound.

References

- 1. This compound | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 6-Fluoroindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Fluoroindole-3-carboxaldehyde (CAS No. 2795-41-7), a key synthetic intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.

Chemical Identification and Properties

This compound is a yellow crystalline powder. Its unique fluorine substitution enhances the reactivity of the indole structure, making it a valuable building block in medicinal chemistry and organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2795-41-7 | [1] |

| Molecular Formula | C₉H₆FNO | [2] |

| Molecular Weight | 163.15 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 170-176 °C | [1] |

| Solubility | Soluble in methanol. | [3][4] |

| Storage Temperature | 2-8°C or in freezer (-20°C). Store under nitrogen. | [3] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

(Source:[2])

Signal Word: Warning

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles or a face shield tested and approved under government standards such as EN166 (EU).

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that satisfy the specifications of EU Regulation 2016/425 and the standard EN 374.

-

Body Protection: Wear a lab coat. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.

-

Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges.

Engineering Controls: The Hierarchy of Controls

The most effective way to manage exposure is through engineering controls. PPE should be considered the last line of defense. The diagram below illustrates the hierarchy of controls that should be applied when working with this and other hazardous chemicals.

Caption: The Hierarchy of Hazard Controls, from most to least effective.

Handling, Storage, and Disposal

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from food and drink.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is between 2-8°C or frozen at -20°C.[3] For long-term stability, storing under an inert gas like nitrogen is advised.

-

Disposal: Dispose of waste material in accordance with local, state, and national regulations. Do not allow the product to enter the sewage system. Handle uncleaned containers as you would the product itself.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols: Synthesis via Vilsmeier-Haack Reaction

This compound is commonly synthesized from 6-fluoroindole via the Vilsmeier-Haack reaction.[4] This procedure highlights the necessary handling steps for this compound and its precursors. All steps must be performed in a chemical fume hood.

Reagents and Equipment

-

6-Fluoroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Sodium hydroxide solution (2 N)

-

Ethyl acetate

-

Water (deionized)

-

Saturated brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Procedure

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride or oxalyl chloride dropwise to a cooled (ice bath) and stirred solution of anhydrous DMF. Maintain the temperature at 0°C and stir for approximately 1 hour. This forms the electrophilic Vilsmeier reagent.[4]

-

Electrophilic Attack: Dissolve 6-fluoroindole in a minimum amount of anhydrous DMF. Slowly add this solution dropwise to the Vilsmeier reagent mixture, keeping the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and carefully quench by adding a 2 N sodium hydroxide solution. The mixture may be heated (e.g., to 100°C for 10 minutes) to ensure the hydrolysis of the intermediate iminium salt.[4]

-

Extraction: Cool the solution and extract the product into an organic solvent, such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then saturated brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization.[4]

Workflow Diagram: Vilsmeier-Haack Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Biological Context and Applications

This compound is not typically used as a final bioactive product but serves as a crucial intermediate for creating more complex molecules.[1] Its derivatives are actively researched for various therapeutic applications.

-

Drug Development: It is a precursor for compounds investigated as anti-cancer and anti-inflammatory agents.[1] The indole scaffold is present in many selective serotonin reuptake inhibitors (SSRIs) and inhibitors of HIV-1 attachment.[5]

-

Research Tools: The compound is used to synthesize fluorescent probes for biological imaging.[1]

While this compound itself has not been extensively profiled, the parent compound, indole-3-carboxaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[6][7] The AhR is a ligand-activated transcription factor involved in regulating immune responses, particularly in mucosal tissues. This suggests a potential, yet unexplored, avenue of research for the fluorinated analogue.

Logical Relationship Diagram: From Intermediate to Bioactivity

Caption: Role as a precursor to bioactive compounds and potential biological interaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 2795-41-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.unipg.it [research.unipg.it]

Commercial Suppliers and Technical Guide for 6-Fluoroindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 6-Fluoroindole-3-carboxaldehyde, a key building block in medicinal chemistry. The document details commercial suppliers, physical and chemical properties, and experimental protocols for its synthesis and derivatization. Furthermore, it explores the role of this compound in the synthesis of bioactive molecules and illustrates a relevant biological signaling pathway.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity needs. The table below summarizes key information from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 98% | 2795-41-7 | 98% | C₉H₆FNO | 163.15 |

| Sigma-Aldrich | This compound | 2795-41-7 | 97% | C₉H₆FNO | 163.15 |

| Chem-Impex International | This compound | 2795-41-7 | ≥ 98% (HPLC) | C₉H₆FNO | 163.15 |

| Oakwood Chemical | This compound | 2795-41-7 | 98% | C₉H₆FNO | 163.15 |

| ATK CHEMICAL COMPANY LIMITED | This compound | 2795-41-7 | 97% | C₉H₆FNO | 163.15 |

| ChemicalBook | This compound | 2795-41-7 | Varies by supplier | C₉H₆FNO | 163.15 |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 170-178 °C | [1][2] |